molecular formula C18H27N3O3S B12151711 Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate

Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12151711
M. Wt: 365.5 g/mol
InChI Key: XGNCLPYFPKPHHV-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C18H27N3O3S . This compound is notable for its unique structure, which includes a benzothiophene ring, a piperazine ring, and an ethyl ester group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of amino-ester intermediates under reflux conditions . Another method involves the alkylation of benzothiophene derivatives with appropriate reagents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate is unique due to its combination of a benzothiophene ring and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds .

Properties

Molecular Formula

C18H27N3O3S

Molecular Weight

365.5 g/mol

IUPAC Name

ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O3S/c1-3-24-18(23)21-10-8-20(9-11-21)12-15-14-6-4-5-7-16(14)25-17(15)19-13(2)22/h3-12H2,1-2H3,(H,19,22)

InChI Key

XGNCLPYFPKPHHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(SC3=C2CCCC3)NC(=O)C

Origin of Product

United States

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